(4-Bromo-2,3-difluorophenyl)methanol
Overview
Description
(4-Bromo-2,3-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
(4-Bromo-2,3-difluorophenyl)methanol serves as a versatile building block in organic synthesis. Its reactivity and structural features make it useful in constructing complex molecules. For example, the regio- and chemoselective bromination of various compounds have been explored, demonstrating the compound's utility in synthesizing bromo-substituted analogs which are important synthons in organic chemistry (Shirinian et al., 2012). These bromo-substituted compounds are crucial for further reactions and the synthesis of valuable substances.
Environmental Science
In the environmental science domain, the photodegradation of brominated compounds, including those structurally similar to this compound, has been studied. These investigations help in understanding the fate of such brominated compounds in the environment. For instance, the study on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions sheds light on the degradation behavior of brominated flame retardants, which are of environmental concern due to their bioaccumulative properties (Eriksson et al., 2004).
Biochemistry
In the field of biochemistry, bromophenols, including those derived from or related to this compound, have been explored for their inhibitory properties against enzymes like carbonic anhydrase. This is significant for developing therapeutic agents for conditions like glaucoma and epilepsy (Balaydın et al., 2012). The synthesis and study of bromophenols demonstrate the potential biomedical applications of compounds derived from this compound.
Solvent Effects in Chemical Reactions
The role of solvents, such as methanol, in influencing the reactivity and outcomes of chemical reactions involving this compound or its derivatives has been extensively studied. These studies help in understanding the mechanistic aspects of reactions and optimizing conditions for desired product yields. For example, the impact of methanol on the dynamics of lipid bilayers has implications for the study of biological membranes and the solubilization of transmembrane proteins (Nguyen et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be useful in developing new derivatives .
Mode of Action
It’s worth noting that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Result of Action
It’s known that the molecule is photoactive in solution, suggesting it may have potential applications in photochromic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2,3-difluorophenyl)methanol. For instance, the compound is photoactive in solution, but its photoactivity is inhibited in a close-packed lattice, suggesting that physical state and packing density could impact its functionality .
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-55-0 | |
Record name | (4-bromo-2,3-difluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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